2-[(2-Methoxyphenyl)methoxy]benzoic acid
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Overview
Description
2-[(2-Methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyphenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methoxy]benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-methoxyphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-[(2-Methoxyphenyl)methoxy]benzaldehyde or this compound.
Reduction: Formation of 2-[(2-Methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-[(2-Methoxyphenyl)methoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic ring and carboxyl group can also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Similar structure but lacks the methoxyphenylmethoxy group.
2-Methoxyphenylacetic acid: Contains a methoxy group and a phenylacetic acid moiety.
2-Methoxyphenyl benzoate: An ester derivative with similar functional groups
Uniqueness
2-[(2-Methoxyphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
820234-27-3 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
LUFLMHAOBDZYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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